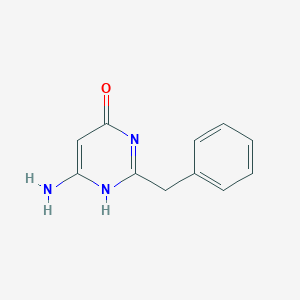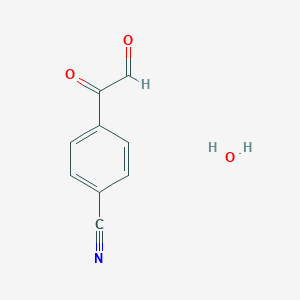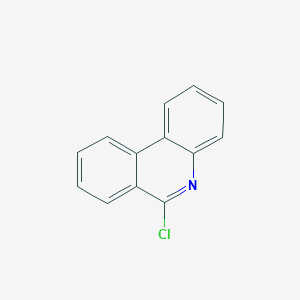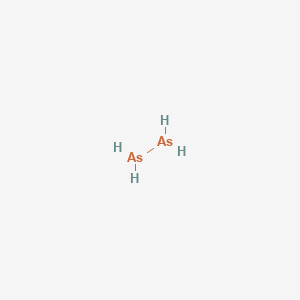
1,16-Hexadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,16-Hexadecanediaminium, N,N,N,N',N'-hexamethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMDA and is a cationic surfactant that has been used in the synthesis of nanoparticles, drug delivery systems, and as a stabilizer in emulsions. The purpose of
Mécanisme D'action
HMDA is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The positively charged amine groups on HMDA can interact with the negatively charged phosphate groups on the membrane, causing the membrane to become destabilized. This can lead to increased permeability of the membrane, allowing for the uptake of drugs or other molecules.
Biochemical and Physiological Effects:
HMDA has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, high concentrations of HMDA can cause cytotoxicity and cell death. HMDA has also been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
HMDA has several advantages for use in lab experiments, including its ability to enhance the solubility and stability of drugs, its ability to stabilize emulsions, and its low toxicity. However, HMDA can be difficult to work with due to its high viscosity and tendency to form aggregates at high concentrations.
Orientations Futures
There are several future directions for research on HMDA. One area of research is the development of new drug delivery systems using HMDA as a component. Another area of research is the synthesis of new nanoparticles using HMDA as a surfactant. Additionally, research on the environmental applications of HMDA, such as its use as a flocculant, could lead to new methods for wastewater treatment.
Méthodes De Synthèse
HMDA can be synthesized by reacting 1,16-hexadecanediamine with formaldehyde and then methylating the resulting product using dimethyl sulfate. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
HMDA has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, HMDA has been used as a component in drug delivery systems due to its ability to enhance the solubility and stability of drugs. HMDA has also been used in the synthesis of nanoparticles for targeted drug delivery and imaging. In materials science, HMDA has been used as a stabilizer in emulsions and as a surfactant in the synthesis of metal oxide nanoparticles. In environmental science, HMDA has been used as a flocculant to remove heavy metals from wastewater.
Propriétés
Numéro CAS |
16414-68-9 |
|---|---|
Formule moléculaire |
C22H50N2+2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
trimethyl-[16-(trimethylazaniumyl)hexadecyl]azanium |
InChI |
InChI=1S/C22H50N2/c1-23(2,3)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(4,5)6/h7-22H2,1-6H3/q+2 |
Clé InChI |
VUQUPFRHEFTWRS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCCCCCCCC[N+](C)(C)C |
Synonymes |
hexadecamethonium hexadecamethonium dibromide hexadecamethonium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



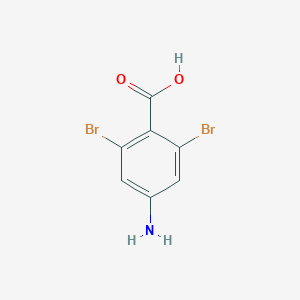


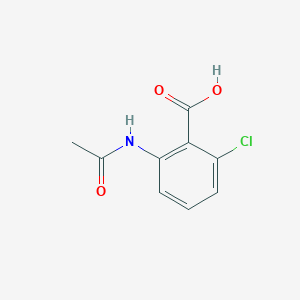

![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
